molecular formula C9H14O6 B1278380 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid CAS No. 54622-95-6

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

Cat. No.: B1278380
CAS No.: 54622-95-6
M. Wt: 218.2 g/mol
InChI Key: BTFKDZSYIKUCGF-BYPJNBLXSA-N
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Scientific Research Applications

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid has several scientific research applications:

Future Directions

Given its role as a key intermediate in the synthesis of various pharmaceutical drugs, particularly antiviral agents and nucleoside analogues , 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid likely has potential for continued use and exploration in the field of biomedicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid can be synthesized from methyl-2,3-O-isopropylidene-beta-D-ribofuranoside . The synthesis involves the protection of the hydroxyl groups of D-ribose with an isopropylidene group, followed by methylation of the anomeric hydroxyl group. The reaction conditions typically include the use of acid catalysts and anhydrous solvents to facilitate the formation of the isopropylidene group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The isopropylidene and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The isopropylidene and methyl groups can influence the compound’s reactivity and interactions with other molecules, affecting its overall biological activity.

Comparison with Similar Compounds

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3aR,4R,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5+,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFKDZSYIKUCGF-BYPJNBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448844
Record name ST092333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54622-95-6
Record name ST092333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid
Reactant of Route 2
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid
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Reactant of Route 6
Reactant of Route 6
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

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